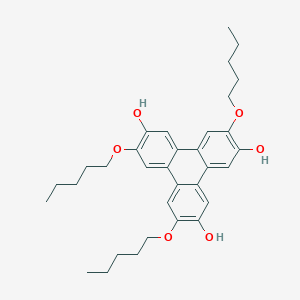
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- is a chemical compound with the molecular formula C33H42O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three pentyloxy groups and three hydroxyl groups attached to the triphenylene core .
Preparation Methods
The synthesis of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- involves several steps. One common method includes the reaction of triphenylene with pentyloxy groups under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydroxyl groups with pentyloxy groups . Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity .
Chemical Reactions Analysis
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted triphenylenes .
Scientific Research Applications
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- can be compared with other similar compounds, such as:
2,6,11-Triphenylenetriol, 3,7,10-tris(hexyloxy)-: This compound has hexyloxy groups instead of pentyloxy groups, which can affect its solubility and reactivity.
2,6,11-Triphenylenetriol, 3,7,10-tris(undecyloxy)-: The presence of longer alkoxy chains can further enhance solubility and alter the compound’s physical properties.
The uniqueness of 2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)- lies in its specific combination of hydroxyl and pentyloxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
168847-28-7 |
|---|---|
Molecular Formula |
C33H42O6 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
3,7,10-tripentoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)23-17-29(35)32(38-14-11-8-5-2)20-26(23)27-21-33(30(36)18-24(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3 |
InChI Key |
QEHRUZPTJZXJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCC)OCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















